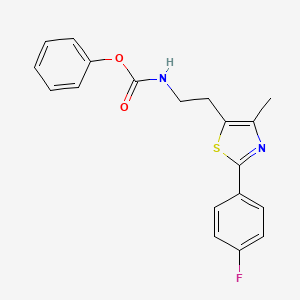

Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

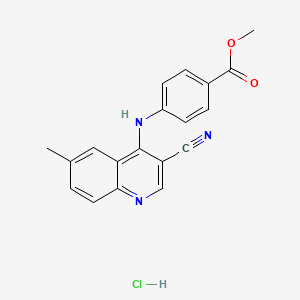

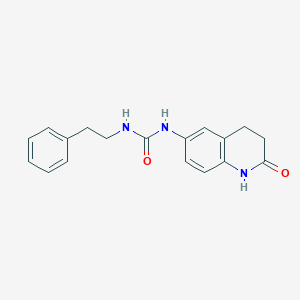

This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests that it contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a fluorophenyl group attached, which is a phenyl ring with a fluorine atom substitution .

Molecular Structure Analysis

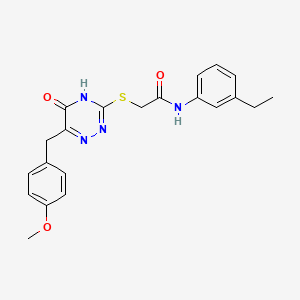

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the fluorophenyl group, and the carbamate group. The fluorine atom would likely have an impact on the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis

As a carbamate derivative, this compound could potentially undergo reactions typical of carbamates, such as hydrolysis. The presence of the fluorine atom might also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and could potentially affect its solubility in different solvents .Scientific Research Applications

Synthesis and Structural Analysis

Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate and its derivatives are crucial in the development of antitumor drugs, particularly as small molecular inhibitors. For instance, the synthesis from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution has been optimized, showcasing its importance as an intermediate in antitumor drug development (Gan et al., 2021).

Moreover, the exploration of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its chiral isomers reveals significant biological activity. The S-isomer demonstrated more potency than the R-isomer, highlighting the role of stereochemistry in the biological efficacy of such compounds (Temple & Rener, 1992).

Chemical Properties and Reactions

The kinetic studies of 1-carbamoyl-5-fluorouracil derivatives, including phenyl carbamoyl derivatives, in aqueous solutions and biological media provide insights into their reactivity and stability. This research underscores the significance of chemical properties, such as lipophilicity and solubility, in the pharmacological context of related compounds (Buur & Bundgaard, 1985).

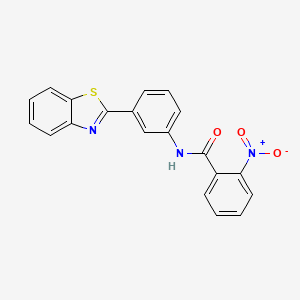

Potential Applications in Molecular Probes and Sensors

The development of fluorescent solvatochromic dyes, which exhibit strong solvent-dependent fluorescence, represents another application. These dyes, including modifications with phenyl groups, have potential as ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Additionally, the creation of fluorescent pH sensors using heteroatom-containing organic fluorophores showcases the application of such compounds in developing chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

phenyl N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-13-17(25-18(22-13)14-7-9-15(20)10-8-14)11-12-21-19(23)24-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNQWINDNAGZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)

![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)

![1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2557881.png)

![4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2557883.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2557888.png)

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2557891.png)